N-(2-aminoethyl)furan-3-carboxamide hydrochloride
Overview
Description
N-(2-aminoethyl)furan-3-carboxamide hydrochloride is a chemical compound with the molecular formula C7H10N2O2Cl. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an aminoethyl group attached to the furan ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)furan-3-carboxamide hydrochloride typically involves the reaction of furan-3-carboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)furan-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoethyl-substituted furan compounds .
Scientific Research Applications
N-(2-aminoethyl)furan-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-aminoethyl)furan-3-carboxamide hydrochloride include:
- N-(2-aminoethyl)furan-2-carboxamide hydrochloride
- N-(2-aminoethyl)thiophene-3-carboxamide hydrochloride
- N-(2-aminoethyl)pyrrole-3-carboxamide hydrochloride .
Uniqueness
This compound is unique due to its specific structural features, such as the furan ring and the aminoethyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(2-aminoethyl)furan-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-3-9-7(10)6-1-4-11-5-6;/h1,4-5H,2-3,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGVXLZVNRLFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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